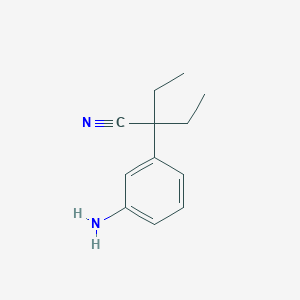
2-(3-Amino-phenyl)-2-ethyl-butyronitrile
Cat. No. B8401070
M. Wt: 188.27 g/mol
InChI Key: ZTLKLFXANHREOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06150373
Procedure details


A solution of 2.5 g (13 mmol) of 2-(3-amino-phenyl)-2-ethyl-butyronitrile in 30 ml of tetrahydrofuran was treated with 30 ml (30 mmol) of a 1M solution of lithium aluminium hydride in tetrahydrofuran and the mixture was heated at reflux for 2 hours then cooled. The mixture was cautiously quenched by the addition of 1 ml water, 0.5 ml 2M sodium hydroxide and 1.5 ml water and then filtered through hyflo filter aid. The filtrate was evaporated to give 0.88 g (35%) of 3-(1-aminomethyl-1-ethyl-propyl)-aniline as a pale yellow oil. [Mass spectrum (ESI) MH+ =193].

[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One




Yield
35%
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([C:8]([CH2:13][CH3:14])([CH2:11][CH3:12])[C:9]#[N:10])[CH:5]=[CH:6][CH:7]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1>[NH2:10][CH2:9][C:8]([C:4]1[CH:3]=[C:2]([CH:7]=[CH:6][CH:5]=1)[NH2:1])([CH2:11][CH3:12])[CH2:13][CH3:14] |f:1.2.3.4.5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.5 g
|
|
Type
|
reactant
|
|
Smiles
|
NC=1C=C(C=CC1)C(C#N)(CC)CC
|
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 2 hours
|
|
Duration
|
2 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
then cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture was cautiously quenched by the addition of 1 ml water, 0.5 ml 2M sodium hydroxide and 1.5 ml water
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through hyflo
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter aid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The filtrate was evaporated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NCC(CC)(CC)C=1C=C(N)C=CC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.88 g | |
| YIELD: PERCENTYIELD | 35% | |
| YIELD: CALCULATEDPERCENTYIELD | 35.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
